

# Structural Elucidation and Confirmation of Sofosbuvir Impurity B: A Technical Guide

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## Compound of Interest

Compound Name: Sofosbuvir impurity B

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This technical guide provides a comprehensive overview of the structural elucidation and confirmation of **Sofosbuvir impurity B**, a known degradation product of the antiviral drug Sofosbuvir. This document details the analytical methodologies employed, presents key quantitative data, and illustrates the logical workflow for the identification and characterization of this impurity.

## Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.<sup>[1][2]</sup> As a prodrug, it is metabolized in the liver to its active form, which inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.<sup>[1][2]</sup> The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities can arise during synthesis, storage, or from degradation of the drug substance.<sup>[1]</sup>

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.<sup>[1][3]</sup> Sofosbuvir has been shown to degrade under various stress conditions, including acidic, basic, and oxidative environments.<sup>[1][3]</sup> One of the significant degradation products observed under basic conditions is designated as **Sofosbuvir impurity B**.

# Identification and Physicochemical Properties of Sofosbuvir Impurity B

**Sofosbuvir impurity B** is formed as a result of the degradation of Sofosbuvir in the presence of a base.[1] Its structural confirmation has been achieved through a combination of high-resolution mass spectrometry (HRMS) and various nuclear magnetic resonance (NMR) spectroscopic techniques.[1]

## Chemical Identity

The systematic name for **Sofosbuvir impurity B** is (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid.[1]

## Quantitative Data Summary

The key quantitative data for the identification and characterization of **Sofosbuvir impurity B** are summarized in the table below.

Parameter	Value	Reference
Molecular Weight	411.08 g/mol	[1]
Molecular Formula	C13H19FN3O9P	[1]
Protonated Molecular Ion [M+H] <sup>+</sup>	m/z 412.0900	[1]
Mass Error (ppm)	-3.7454	[1]

## Experimental Protocols for Structural Elucidation

The structural elucidation of **Sofosbuvir impurity B** involves a multi-step process encompassing forced degradation, isolation, and characterization using advanced analytical techniques.

## Forced Degradation to Generate Impurity B

Objective: To generate **Sofosbuvir impurity B** through forced degradation under basic conditions.

Methodology:

- Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N sodium hydroxide (NaOH) solution.[\[1\]](#)
- Maintain the solution at 60°C for 24 hours.[\[1\]](#)
- After the incubation period, neutralize the solution with a suitable acid (e.g., hydrochloric acid).[\[1\]](#)
- Evaporate the solvent to obtain the crude solid containing Sofosbuvir and its degradation products, including impurity B.[\[1\]](#)

## Isolation of Impurity B

Objective: To isolate **Sofosbuvir impurity B** from the crude degradation mixture for detailed characterization.

Methodology:

- Dissolve the crude solid from the forced degradation study in a suitable mobile phase.[\[1\]](#)
- Employ a mass-supported auto-purification system for isolation.[\[1\]](#)
- Utilize a preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system.
  - Column: A suitable preparative C18 column (e.g., X-Bridge C18, 150 x 19 mm, 5 µm).[\[1\]](#)
  - Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water).[\[1\]](#)
  - Detection: UV detection at an appropriate wavelength (e.g., 260 nm).[\[1\]](#)
- Collect the fraction corresponding to the peak of impurity B, guided by mass spectrometric detection.

## High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of **Sofosbuvir impurity B**.

Methodology:

- Dissolve the isolated impurity B in a suitable solvent.
- Infuse the sample into an Orbitrap mass spectrometer.[\[1\]](#)
- Acquire the mass spectrum in positive ion mode.
- Analyze the data to determine the exact mass of the protonated molecular ion ( $[M+H]^+$ ) and subsequently deduce the molecular formula.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of **Sofosbuvir impurity B** and confirm the connectivity of atoms.

Methodology:

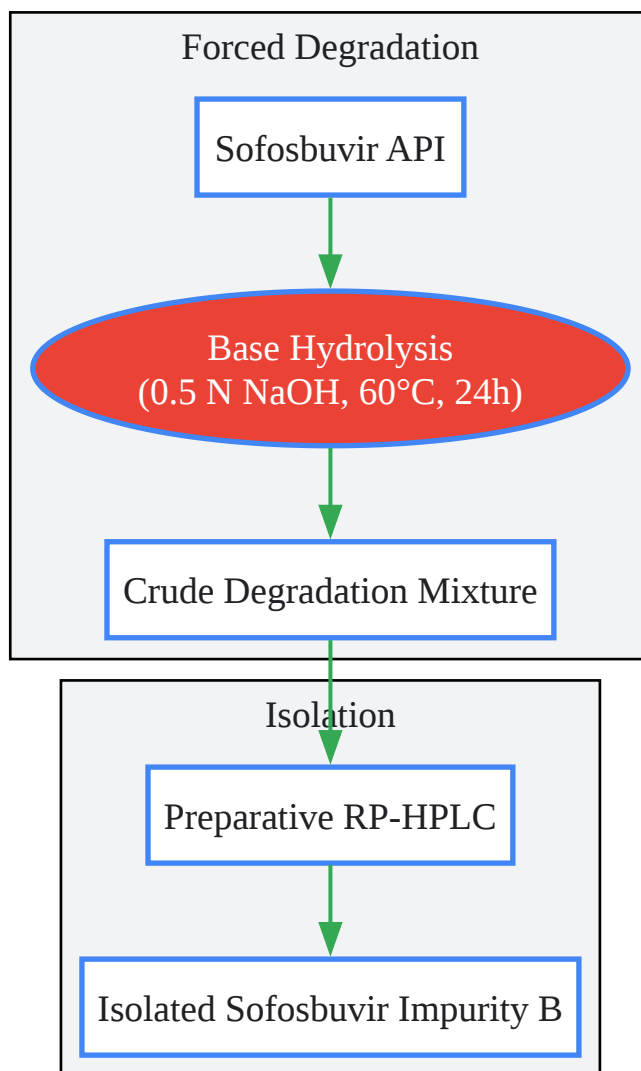
- Dissolve a sufficient amount of the isolated impurity B in deuterated methanol (MeOD), as it has limited solubility in DMSO-d<sub>6</sub>.[\[1\]](#)
- Record a suite of NMR spectra on a 400 MHz or higher field NMR spectrometer.[\[1\]](#)
  - <sup>1</sup>H NMR: To identify the types and number of protons.
  - <sup>13</sup>C NMR: To identify the types and number of carbon atoms.
  - <sup>31</sup>P NMR: To observe the phosphorus environment.[\[1\]](#)
  - <sup>19</sup>F NMR: To observe the fluorine environment.[\[1\]](#)
  - D<sub>2</sub>O Exchange: To identify exchangeable protons (e.g., -OH, -NH, -COOH).[\[1\]](#)

- HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations.<sup>[1]</sup>
- HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for establishing the connectivity of different molecular fragments.<sup>[1]</sup>
- Analyze and interpret the spectral data to assemble the final structure of the impurity.

## Visualized Workflows and Pathways

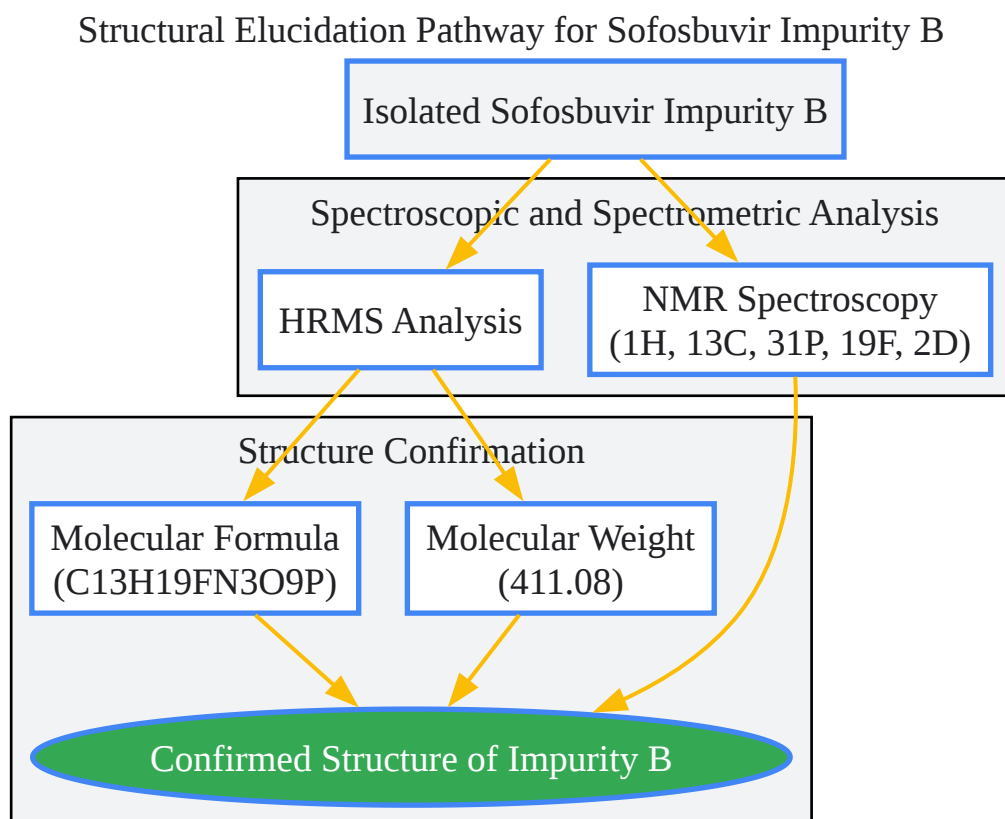
The following diagrams illustrate the key processes involved in the structural elucidation of **Sofosbuvir impurity B**.

## Workflow for Generation and Isolation of Sofosbuvir Impurity B



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Caption: Workflow for the generation and isolation of **Sofosbuvir Impurity B**.



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Caption: Logical pathway for the structural elucidation of **Sofosbuvir Impurity B**.

## Conclusion

The structural elucidation of **Sofosbuvir impurity B** is a critical step in ensuring the quality and safety of Sofosbuvir drug products. Through a systematic approach involving forced degradation, isolation, and the application of advanced analytical techniques such as HRMS and multidimensional NMR, the precise chemical structure of this impurity has been confirmed. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals involved in the analysis and control of impurities in pharmaceutical products.

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## References

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